molecular formula C14H22ClN B1511481 Cyclohexamine Hydrochloride CAS No. 1867-64-7

Cyclohexamine Hydrochloride

Cat. No.: B1511481
CAS No.: 1867-64-7
M. Wt: 239.78 g/mol
InChI Key: BDNANSUXFSDBMA-UHFFFAOYSA-N
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Description

PCE (hydrochloride), also known as N-ethyl-1-phenylcyclohexanamine hydrochloride, is a chemical compound categorized as an arylcyclohexylamine. It is a derivative of phencyclidine and is known for its dissociative anesthetic properties. This compound is primarily used in scientific research and forensic applications due to its psychoactive effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PCE (hydrochloride) typically involves the reaction of cyclohexanone with phenylmagnesium bromide to form 1-phenylcyclohexanol. This intermediate is then dehydrated to produce 1-phenylcyclohexene. The final step involves the reaction of 1-phenylcyclohexene with ethylamine to form N-ethyl-1-phenylcyclohexanamine, which is then converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production of PCE (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems is common in industrial settings to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

PCE (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Various alkyl halides and aryl halides can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

Scientific Research Applications

PCE (hydrochloride) is widely used in scientific research due to its unique properties. Some of its applications include:

    Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of similar compounds.

    Biology: Studied for its effects on the central nervous system and its potential use in neuropharmacology.

    Medicine: Investigated for its anesthetic properties and potential therapeutic applications.

    Industry: Used in the development of new materials and chemical processes .

Mechanism of Action

PCE (hydrochloride) exerts its effects primarily by blocking N-methyl-D-aspartate (NMDA) receptors in the brain. This inhibition leads to a dissociative state, characterized by altered perception of reality and sensory experiences. Additionally, PCE interacts with mu-, delta-, and kappa-opioid receptors, sigma-1 and sigma-2 receptors, and inhibits dopamine, serotonin, and norepinephrine transporters .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of PCE (hydrochloride)

PCE (hydrochloride) is unique due to its specific interaction with NMDA receptors and its distinct dissociative effects. Unlike ketamine, which is widely used in clinical settings, PCE is primarily used in research due to its potent psychoactive properties and regulatory status .

Properties

IUPAC Name

N-ethyl-1-phenylcyclohexan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N.ClH/c1-2-15-14(11-7-4-8-12-14)13-9-5-3-6-10-13;/h3,5-6,9-10,15H,2,4,7-8,11-12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDNANSUXFSDBMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1(CCCCC1)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10741937
Record name N-Ethyl-1-phenylcyclohexan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10741937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1867-64-7
Record name N-Ethyl-1-phenylcyclohexan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10741937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-ethyl-1-phenylcyclohexan-1-amine;hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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